(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile - 170862-36-9

(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile

Catalog Number: EVT-339578
CAS Number: 170862-36-9
Molecular Formula: C13H12F2N4O
Molecular Weight: 278.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile is a key intermediate in the synthesis of various antifungal azole compounds. Specifically, it serves as a precursor to several triazole antifungal agents that demonstrate potent activity against a broad spectrum of fungi. [, , , , , , , , , , , , , , ]

Synthesis Analysis

The primary method for synthesizing (2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile involves the regioselective ring opening of a trisubstituted oxirane. [] This reaction utilizes lithium cyanide (LiCN), generated in situ from acetone cyanohydrin and lithium hydride (LiH). The use of in situ prepared LiCN offers advantages in terms of safety and scalability compared to using commercially available LiCN. [] The reaction proceeds with high regiospecificity, yielding the desired β-hydroxy nitrile in satisfactory yields. []

Molecular Structure Analysis

(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile serves as a versatile intermediate for further chemical transformations. It can undergo reactions typical of its functional groups, including the hydroxyl group and the nitrile group. These reactions are employed to introduce various substituents and structural motifs, leading to a diverse range of antifungal azole derivatives. [, , , , , , , , , , , , ]

Applications

The primary application of (2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile is in the synthesis of various antifungal azole compounds. These azoles exhibit potent activity against a wide range of fungal species, including Candida albicans and Aspergillus fumigatus, which are known to cause serious infections, particularly in immunocompromised individuals. [, , , , , , , , , , ]

(2R,3R)-2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol

  • Compound Description: This compound is a potent antifungal agent that acts by inhibiting fungal growth.
  • Relevance: This compound shares the core structure of a 2,4-difluorophenyl group attached to a butanol chain with a 1H-1,2,4-triazol-1-yl substituent. The main difference lies in the presence of a mercapto group at the 3-position instead of the hydroxy and nitrile groups in (2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile. This structural similarity highlights the importance of the core scaffold for antifungal activity.

Voriconazole ((2R,3S)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol)

  • Compound Description: Voriconazole is a broad-spectrum triazole antifungal agent used to treat various fungal infections, including invasive aspergillosis and esophageal candidiasis. Its mechanism of action involves inhibiting fungal cytochrome P-450-mediated 14α-lanosterol demethylation, a crucial step in fungal ergosterol biosynthesis.

6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde (VN-CHO)

  • Compound Description: VN-CHO is a derivative of Voriconazole synthesized via photoredox-catalyzed hydroxymethylation and subsequent oxidation. The introduction of a formyl group in the structure offers potential for further modifications and exploration of its antifungal properties.
  • Relevance: VN-CHO exhibits a high degree of structural similarity to (2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile, sharing the same core structure. The key distinction is the presence of a 5-fluoropyrimidine-4-carbaldehyde substituent at the 3-position of the butanol chain in VN-CHO, instead of the methyl and nitrile groups in the target compound. This close structural resemblance indicates a possible connection in their antifungal mechanisms and activities.

1-[(1R,2R)-2-(2,4-Difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-[4-(1H-1-tetrazolyl)phenyl]-2-imidazolidinone (TAK-456)

  • Relevance: This compound exhibits a distinct structural resemblance to (2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile, particularly in the presence of the 2,4-difluorophenyl and 1H-1,2,4-triazol-1-yl groups. The variations lie in the substitution pattern on the propyl chain, highlighting the importance of these specific groups for antifungal activity.

4-Acetoxymethyl-1-[(2R,3R)-2-(2,4-difluorophenyl)-2-hydroxy-3-[2-oxo-3-[4-(1H-1-terazolyl)phenyl]-1-imidazolidinyl]butyl]-1H-1,2,4-triazolium chloride (TAK-457)

  • Compound Description: TAK-457 is a water-soluble prodrug of TAK-456 designed to overcome the solubility limitations of the parent compound. It demonstrated favorable characteristics as an injectable antifungal agent.
  • Relevance: TAK-457 shares the core structural features of (2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile, particularly the presence of the 2,4-difluorophenyl, 1H-1,2,4-triazol-1-yl, and tetrazolyl groups. This compound underscores the potential for structural modifications to improve the pharmaceutical properties of this class of antifungal agents.

2-[(1R,2R)-2-(2,4-Difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]-3(2H,4H)-1,2,4-triazolone (TAK-187)

  • Compound Description: TAK-187 is a potent antifungal azole that has progressed to clinical trials as a potential treatment for fungal infections. Its high efficacy and selectivity make it a promising candidate for further development.
  • Relevance: TAK-187 shares a remarkable structural similarity with (2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile, possessing the same core structure with variations in the substituents on the propyl chain. The presence of multiple triazole rings and a tetrafluoropropoxy group in TAK-187 suggests potential modifications to the target compound for optimizing its antifungal properties.

2-[(1R,2R)-2-(2,4-Difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-yl)propyl]-4-[4-tetrafluoropropoxy)phenyl]-3-(2H,4H)-1,2,4-triazol-3-thione

  • Compound Description: This compound is described as a novel and potent azole antifungal agent.
  • Relevance: This compound bears a striking resemblance to (2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile, sharing the core structure with slight variations in the substituents. The presence of a thione group in this compound highlights potential modifications to the target compound that could influence its activity.

(2RS)-2-(2,4-Difluorophenyl)-1-[(4-iodobenzyl)(methyl)amino]-3-(1H-1,2,4-triazol-1-yl)propan-2-ol (Iodiconazole)

  • Compound Description: Iodiconazole is an antifungal agent known for its potent activity against various fungal species.
  • Relevance: This compound exhibits significant structural similarities to (2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile, particularly the 2,4-difluorophenyl and 1H-1,2,4-triazol-1-yl groups. This structural resemblance suggests that these key groups may be essential for the antifungal activity observed in both compounds.

1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[N-propyl-N-((1-substituted-1H-1,2,3-triazol-4-yl)methyl)amino]-2-propanols

  • Compound Description: These compounds are fluconazole analogs incorporating a 1,2,3-triazole moiety. They showed promising activity against Candida albicans and other fungal species.
  • Relevance: These compounds share the 2,4-difluorophenyl and 1H-1,2,4-triazol-1-yl groups with (2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile. The inclusion of an additional 1,2,3-triazole group in these analogs suggests potential modifications to the target compound for enhancing its antifungal activity.

(N-(ferrocenylmethyl)-2-(2,4-difluorophenyl)-2-hydroxy-N-methyl-3-(1H-1,2,4-triazol-1-yl)propan-1-aminium chloride

  • Compound Description: This organometallic fluconazole derivative incorporates a ferrocenyl moiety. It demonstrated significantly enhanced in vitro and in vivo antifungal activity compared to fluconazole, including against azole-resistant strains.
  • Relevance: This compound shares the 2,4-difluorophenyl and 1H-1,2,4-triazol-1-yl groups with (2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile. The incorporation of the ferrocenyl moiety highlights the potential for developing organometallic antifungals with enhanced activity based on the target compound.

Properties

CAS Number

170862-36-9

Product Name

(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile

IUPAC Name

(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanenitrile

Molecular Formula

C13H12F2N4O

Molecular Weight

278.26 g/mol

InChI

InChI=1S/C13H12F2N4O/c1-9(5-16)13(20,6-19-8-17-7-18-19)11-3-2-10(14)4-12(11)15/h2-4,7-9,20H,6H2,1H3/t9-,13+/m0/s1

InChI Key

ZURMGBIMFHVPNC-TVQRCGJNSA-N

SMILES

CC(C#N)C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O

Synonyms

[R-(R*,S*)]-β-(2,4-Difluorophenyl)-β-hydroxy-α-methyl-1H-1,2,4-triazole-1-butanenitrile; (αS,βR)-β-(2,4-Difluorophenyl)-β-hydroxy-α-methyl-1H-1,2,4-triazole-1-butanenitrile

Canonical SMILES

CC(C#N)C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O

Isomeric SMILES

C[C@@H](C#N)[C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.